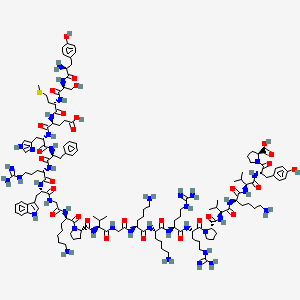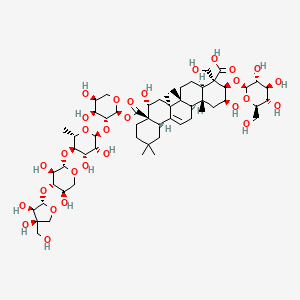![molecular formula C8H10N2 B3029559 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine CAS No. 69958-53-8](/img/structure/B3029559.png)
6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine
説明
6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine is a chemical compound that belongs to the class of pyrrolopyridines. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and material science. The papers provided discuss several derivatives of pyrrolopyridines, their synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of pyrrolopyridine derivatives is a topic of interest in several studies. Paper describes an efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride, which is closely related to the compound . The key step involves sodium borohydride reduction followed by debenzylation, demonstrating a method applicable to different N6-substituted analogues. Similarly, paper discusses the synthesis of 1,2-dihydropyridines and 1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-diones through a cascade reaction involving primary amine, 2-butynedioate, and propargylic alcohol, with a proposed mechanism involving 1,3,4-pentatrien-1-amine as a key intermediate.
Molecular Structure Analysis
The molecular structure of pyrrolopyridine derivatives is explored in paper , where the crystal and molecular structures of a related compound, 6-methyl-3-nitro-2-(2-phenylhydrazinyl)pyridine, are determined by X-ray diffraction and DFT quantum chemical calculations. The study reveals a monoclinic crystal structure with a bent conformation of the hydrazo-bridge and significant hydrogen bonding that influences dimer formation.
Chemical Reactions Analysis
Chemical reactions involving pyrrolopyridine derivatives are diverse. Paper describes the reaction of 7-hydroxy derivatives with various nucleophiles under acidic or basic conditions, leading to the synthesis of 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones. This demonstrates the reactivity of the pyrrolopyridine core and its ability to undergo substitution reactions to yield a variety of functionalized compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyridine derivatives are crucial for their potential applications. Paper details the synthesis of novel polyimides derived from a pyridine-containing aromatic dianhydride monomer, showcasing the solubility, thermal stability, and mechanical properties of the resulting polymers. These properties are essential for the development of materials with specific performance characteristics.
科学的研究の応用
Synthesis and Derivatives
Efficient Synthesis Techniques : An efficient method for synthesizing 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride was developed, demonstrating a key step in the synthesis of N6-substituted analogues of this compound (Nechayev et al., 2013).
Diverse Substituted Derivatives : The synthesis of various 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones involved the reaction with different nucleophiles, highlighting the compound’s versatility (Goto et al., 1991).
Building Blocks for 7-Azaindoles : The compound is used as a versatile building block in the synthesis of 4-substituted 7-azaindole derivatives, showcasing its utility in creating various complex structures (Figueroa‐Pérez et al., 2006).
Novel Nitroxides Synthesis : The synthesis of new pyridine-annulated pyrrolidine nitroxides from this compound indicates its potential in creating novel nitroxides (Jayawardena, 2020).
Synthesis of Fused Tricyclic Derivatives : Through dehydration and rearrangement processes, the compound contributes to the synthesis of interesting fused tricyclic derivatives (Bahajaj et al., 1994).
Biological and Pharmacological Studies
Broad Pharmacological Properties : Pyrrolo[3,4-c]pyridine derivatives exhibit a wide range of pharmacological properties, making them a focal point in developing new compounds for treating various diseases (Wójcicka & Redzicka, 2021).
Analgesic and Sedative Potential : Many of these derivatives have been studied for their analgesic and sedative effects, indicating their potential in developing new treatments for pain and sleep disorders (Wójcicka et al., 2017).
Structural and Optical Studies
- Structural and Optical Analysis : Studies on pyridine derivatives related to this compound involve characterizing their structural and optical properties, which could be critical in materials science and electronics (Zedan et al., 2020).
特性
IUPAC Name |
6-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-6-2-7-3-9-4-8(7)5-10-6/h2,5,9H,3-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTILVDMCCFBMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CNC2)C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90717514 | |
| Record name | 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | |
CAS RN |
69958-53-8 | |
| Record name | 6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90717514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















